6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines
Properties
Molecular Formula |
C20H16Cl2N4OS |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H16Cl2N4OS/c1-12-17(10-13-2-6-15(21)7-3-13)18(27)26-19(23-12)24-20(25-26)28-11-14-4-8-16(22)9-5-14/h2-9H,10-11H2,1H3,(H,23,24,25) |
InChI Key |
OHQFXJBWNIAUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)SCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorobenzyl groups: This step involves the use of chlorobenzyl halides in the presence of a base to facilitate nucleophilic substitution.
Formation of the sulfanyl linkage: This is typically done using thiol reagents under mild conditions to avoid degradation of the sensitive triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety undergoes nucleophilic substitution reactions under basic conditions. This group can be replaced by various nucleophiles, enabling structural diversification:
Reaction Scheme :
Experimental Conditions :
-
Reagents : Alkyl halides, amines, or thiols
-
Solvent : Ethanol or DMF
-
Temperature : 60–80°C
-
Catalyst : NaOH or K₂CO₃
For example, treatment with benzyl chloride replaces the sulfanyl group with a benzyl ether linkage. The electron-withdrawing effect of the adjacent chlorobenzyl groups enhances the leaving capacity of the sulfanyl moiety.
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity:
Oxidation Pathways :
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 25°C, 6 hrs |
| mCPBA | Sulfone | 0°C, 2 hrs |
These oxidized derivatives exhibit altered electronic properties, impacting their biological activity. The steric bulk of the chlorobenzyl groups slows oxidation kinetics compared to simpler analogs.
Hydrogenation of the Triazole Ring
Catalytic hydrogenation selectively reduces the triazole ring while preserving the pyrimidinone system:
Reaction Parameters :
-
Catalyst : Pd/C (10% w/w)
-
Pressure : 50 psi H₂
-
Solvent : Methanol
-
Yield : 78–85%
This reaction generates a dihydrotriazole derivative, which has been studied for enhanced metabolic stability in pharmacological contexts.
Hydrolysis of the Pyrimidinone Ring
Under acidic or basic conditions, the pyrimidinone ring undergoes hydrolysis:
Conditions and Outcomes :
| Condition | Product |
|---|---|
| HCl (6M, reflux) | Cleavage to urea and thiourea derivatives |
| NaOH (2M, 60°C) | Formation of carboxylic acid intermediates |
Hydrolysis studies are critical for understanding metabolic degradation pathways.
Electrophilic Aromatic Substitution
The chlorobenzyl substituents participate in electrophilic reactions, though reactivity is moderated by electron-withdrawing effects:
Observed Reactions :
-
Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C
-
Halogenation : Limited to iodine monochloride due to steric hindrance
Regioselectivity favors para positions relative to existing chloro groups .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the triazole and pyrimidine rings, forming a bicyclic adduct. This reaction is solvent-dependent, with acetonitrile favoring adduct formation over DMSO.
Comparative Reactivity Table
| Reaction Type | Site of Reactivity | Key Reagents | Major Products |
|---|---|---|---|
| Nucleophilic Substitution | Sulfanyl group | Alkyl halides | Thioether derivatives |
| Oxidation | Sulfanyl group | H₂O₂/mCPBA | Sulfoxide/sulfone |
| Hydrogenation | Triazole ring | H₂/Pd/C | Dihydrotriazole derivatives |
| Hydrolysis | Pyrimidinone ring | HCl/NaOH | Urea/carboxylic acids |
| Electrophilic Substitution | Chlorobenzyl rings | HNO₃/ICl | Nitro/iodo derivatives |
Mechanistic Considerations
-
Steric Effects : The 4-chlorobenzyl groups hinder access to the triazole nitrogen atoms, reducing alkylation rates at these positions.
-
Electronic Effects : Electron withdrawal from chlorine atoms stabilizes transition states in nucleophilic substitutions, enhancing sulfanyl group reactivity.
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate SN2-type substitutions at the sulfanyl site.
This compound’s multifunctional reactivity makes it a versatile scaffold for generating derivatives with tailored physicochemical and biological properties. Further studies are needed to explore its behavior under radical-initiated or enzymatic conditions .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a triazolopyrimidine core exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have reported IC50 values ranging from 1.35 to 2.18 μM for potent analogs, suggesting that structural modifications can enhance antimicrobial efficacy.
Anticancer Properties
The anticancer potential of triazolopyrimidines is well-documented. Studies have demonstrated that these compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The presence of chlorine and sulfur in the structure may enhance binding affinity to target proteins. Docking studies have indicated that modifications in the structure can improve selectivity and potency against various cancer cell lines.
Anti-inflammatory Effects
Recent investigations into related compounds have suggested anti-inflammatory properties. For example, molecular docking studies indicate that certain derivatives may act as inhibitors of the enzyme lipoxygenase, which plays a crucial role in inflammatory processes. This suggests that the compound could be explored further for its potential use in treating inflammatory diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. Understanding the structure-activity relationship is essential for optimizing its pharmacological properties.
Case Studies
- Antitubercular Activity : A study evaluated various substituted triazolopyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to our target compound. This highlights the potential for developing new antitubercular agents based on this scaffold.
- Cytotoxicity Assessment : In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development and clinical application.
- Inhibitory Mechanisms : Research has focused on elucidating the mechanisms through which this compound exerts its biological effects. Studies involving enzyme inhibition assays have shown that it can effectively inhibit key enzymes involved in cell division and metabolism in pathogenic organisms.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The chlorobenzyl groups and the sulfanyl linkage play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorobenzyl)-2-[(4-methylbenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
The unique combination of chlorobenzyl groups and a sulfanyl linkage in 6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one distinguishes it from other similar compounds
Biological Activity
The compound 6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazolo-pyrimidine core with chlorobenzyl and sulfanyl substituents. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with a similar structure have shown promising results against various cancer cell lines:
- Cytotoxicity : In vitro studies demonstrated that triazole derivatives exhibit cytotoxic effects on human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Notably, compounds with mercapto substitutions displayed enhanced activity compared to their non-mercapto counterparts .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, some triazoles have been identified as inhibitors of DNA gyrase and topoisomerase IV, which are crucial for DNA replication in cancer cells .
Antimicrobial Activity
The antimicrobial properties of triazole compounds are well-documented. The compound has been evaluated for its efficacy against various pathogens:
- Bacterial Inhibition : Studies indicate that related triazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : Triazoles are also recognized for their antifungal properties. Compounds similar to the one discussed have shown effectiveness against fungi such as Candida albicans and Aspergillus fumigatus, making them potential candidates for antifungal therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds:
- Chlorobenzyl Substituents : The introduction of chlorobenzyl groups has been associated with increased lipophilicity and improved interaction with biological targets, enhancing the overall efficacy of these compounds .
- Sulfanyl Group Influence : The sulfanyl moiety contributes to the electron-donating capacity of the molecule, which can facilitate interactions with various enzymes and receptors involved in disease pathways .
Case Studies
Several case studies have explored the biological activity of similar triazole compounds:
- Study on Triazolethiones : A study indicated that mercapto-substituted 1,2,4-triazoles exhibited potent cytotoxicity against MCF-7 cells, suggesting that similar modifications could enhance the activity of 6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one .
- Antibacterial Screening : Another study reported that a series of triazole derivatives showed significant antibacterial activity against a range of pathogens, reinforcing the potential of this compound class in treating infections .
Q & A
What are the common synthetic routes for this compound, and how are reaction conditions optimized?
Level: Basic
Methodological Answer:
The compound is synthesized via multi-step condensation and cyclization reactions. A typical approach involves reacting chlorobenzyl-substituted precursors with thiol-containing intermediates under reflux in aprotic solvents like dimethylformamide (DMF) or toluene. Catalysts such as palladium or copper are often employed to enhance cyclization efficiency . Optimization strategies include:
- Temperature control : Maintaining 80–120°C to balance reaction rate and side-product formation.
- Solvent selection : Polar solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces byproducts in cyclization .
- Catalyst screening : Transition metals (e.g., Pd/Cu) increase yield by facilitating C–S bond formation .
- Purification : Column chromatography or recrystallization from DMF/ethanol mixtures ensures high purity .
How is the crystal structure of this compound characterized, and what software is used for analysis?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:
- Crystallization : Slow evaporation from DMF/ethanol solutions to obtain diffraction-quality crystals .
- Data collection : Using Bruker APEX2 or similar diffractometers with Mo/Kα radiation (λ = 0.71073 Å) .
- Structure refinement : SHELXTL or SHELXL2014 software for solving and refining atomic coordinates, with R-factor convergence < 0.05 .
- Validation : PublCIF checks for CIF file integrity, and PLATON verifies geometric parameters .
How can researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies in bioactivity data often arise from variations in assay conditions or structural impurities. Resolution strategies include:
- Comparative assays : Re-test the compound under standardized protocols (e.g., fixed pH, temperature) .
- Structural verification : Confirm purity via HPLC and SCXRD to rule out polymorphic or stereochemical differences .
- Theoretical alignment : Link results to established pharmacophore models (e.g., triazolo-pyrimidine interactions with target enzymes) to identify outliers .
What experimental designs are recommended for studying this compound's environmental fate?
Level: Advanced
Methodological Answer:
Adopt the INCHEMBIOL project framework :
- Phase 1 (Lab) : Measure logP, hydrolysis rates, and photodegradation kinetics under controlled conditions. Use HPLC-MS to track degradation products .
- Phase 2 (Ecosystem) : Simulate environmental compartments (soil/water) in microcosms. Apply randomized block designs with split plots to assess bioaccumulation in model organisms (e.g., Daphnia) .
- Data integration : Use QSAR models to predict long-term ecological risks based on physicochemical properties .
How can researchers link studies on this compound to broader theoretical frameworks?
Level: Advanced
Methodological Answer:
- Conceptual anchoring : Frame synthesis and bioactivity studies within triazolo-pyrimidine pharmacology, emphasizing sulfanyl groups' role in enzyme inhibition .
- Methodological alignment : Apply density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed reactivity or binding affinities .
- Cross-disciplinary validation : Compare results with structurally analogous compounds (e.g., 5-(adamantan-1-yl)-triazoles) to identify shared mechanistic pathways .
What strategies improve reproducibility in synthesizing this compound?
Level: Basic
Methodological Answer:
- Protocol standardization : Document exact molar ratios, solvent grades, and stirring rates .
- Intermediate characterization : Use NMR and IR at each step to confirm intermediate integrity .
- Batch consistency : Repeat syntheses ≥3 times under identical conditions, reporting mean yields ± SD .
How can substituent modifications enhance this compound's bioactivity?
Level: Advanced
Methodological Answer:
- Systematic SAR studies : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
- Sulfanyl group tuning : Introduce bulkier substituents (e.g., cycloheptyl) to improve metabolic stability .
- In silico screening : Use molecular docking (AutoDock Vina) to prioritize synthetically feasible derivatives .
What methodologies assess this compound's toxicological profile?
Level: Basic
Methodological Answer:
- In vitro : MTT assays on HepG2 cells to measure IC50 values .
- In vivo : Acute toxicity studies in rodents (OECD 423 guidelines), monitoring organ histopathology .
- Ecotoxicology : Algal growth inhibition tests (OECD 201) to evaluate aquatic toxicity .
How should researchers design stability studies under varying pH and temperature?
Level: Advanced
Methodological Answer:
- Forced degradation : Expose the compound to 0.1M HCl/NaOH (pH 1–13) at 40–80°C for 24–72 hours .
- Analytical monitoring : Use UPLC-PDA to quantify degradation products; assign structures via HRMS .
- Kinetic modeling : Calculate degradation rate constants (k) using first-order models, correlating with Arrhenius plots for shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
